毒芹碱

描述

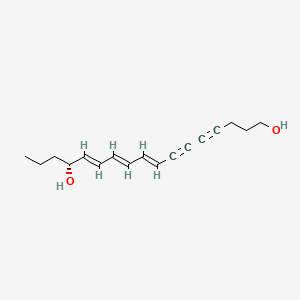

Cicutoxin is a naturally occurring poisonous chemical compound produced by several plants from the family Apiaceae, including water hemlock (Cicuta species) and water dropwort (Oenanthe crocata) . It contains polyene, polyyne, and alcohol functional groups and is a structural isomer of oenanthotoxin . Cicutoxin is known for its potent neurotoxic effects, causing death by respiratory paralysis resulting from disruption of the central nervous system .

科学研究应用

Cicutoxin has several scientific research applications, particularly in the fields of chemistry, biology, and medicine . It is used to study the effects of neurotoxins on the central nervous system and to investigate the mechanisms of gamma-aminobutyric acid receptor antagonism . Additionally, cicutoxin serves as a model compound for developing new synthetic methods for polyacetylenic natural products .

作用机制

Target of Action

Cicutoxin’s primary target is the gamma-aminobutyric acid (GABA) receptor in the central nervous system (CNS) . GABA receptors play a crucial role in inhibiting neuronal excitability and regulating muscle tone .

Mode of Action

Cicutoxin acts as a noncompetitive antagonist of the GABA receptor . Normally, GABA binds to the beta domain of the GABA A receptor, activating the receptor and causing an influx of chloride across the membrane . Cicutoxin binds to the same place as gaba, preventing the receptor from being activated by gaba .

Biochemical Pathways

The primary biochemical pathway affected by cicutoxin is the GABAergic pathway . By blocking the GABA receptors, cicutoxin disrupts the major inhibitory pathways of the brain . This disruption can lead to an overexcitation of the CNS, resulting in severe and recurrent seizures .

Pharmacokinetics

It is known that cicutoxin rapidly produces symptoms in humans, typically within60 minutes of ingestion . This suggests that cicutoxin is quickly absorbed and distributed in the body. The lethal dose (LD50) in mice is approximately 9 mg/kg .

Result of Action

The primary result of cicutoxin’s action is respiratory paralysis due to the disruption of the CNS . In humans, symptoms can include nausea, emesis, abdominal pain, tremors, and seizures . These symptoms can rapidly progress to respiratory failure and death .

Action Environment

Cicutoxin is a naturally occurring compound produced by several plants from the family Apiaceae, including water hemlock (Cicuta species) and water dropwort (Oenanthe crocata) . Although cicutoxin and its isomer oenanthotoxin are relatively unstable compounds on exposure to air, light, and heat, poisonings after ingestion of dried and/or cooked roots of both O. crocata and C. maculata have been reported . This suggests that environmental factors such as temperature and light exposure can influence the stability and potency of cicutoxin .

生化分析

Biochemical Properties

Cicutoxin plays a significant role in biochemical reactions by acting as a noncompetitive antagonist of the gamma-aminobutyric acid (GABA) receptor . This interaction prevents GABA from binding to its receptor, leading to a disruption in the inhibitory signaling pathways in the central nervous system . The compound interacts with the GABA_A receptor, specifically binding to the same site as GABA, but without activating the receptor . This results in a constant depolarization of neurons, causing hyperactivity and seizures .

Cellular Effects

Cicutoxin has profound effects on various types of cells and cellular processes. In neurons, the inhibition of GABA_A receptors by cicutoxin leads to uncontrolled neuronal firing and seizures . This hyperactivity can disrupt normal cell signaling pathways, gene expression, and cellular metabolism . Additionally, cicutoxin has been shown to affect voltage-gated potassium channels in T lymphocytes, inhibiting potassium current-dependent T cell proliferation . This suggests that cicutoxin can influence immune cell function as well.

Molecular Mechanism

At the molecular level, cicutoxin exerts its effects by binding to the GABA_A receptor and blocking the flow of chloride ions through the channel . This noncompetitive antagonism prevents the receptor from being activated by GABA, leading to a loss of inhibitory signaling in the central nervous system . The resulting constant depolarization of neurons causes hyperactivity and seizures . Additionally, cicutoxin has been shown to block n-type potassium currents in T lymphocytes, further contributing to its toxic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of cicutoxin can vary over time. The compound is known to be chemically unstable, which can affect its potency and toxicity . Studies have shown that cicutoxin can cause rapid onset of symptoms such as nausea, vomiting, and seizures within 60 minutes of ingestion . Long-term effects of cicutoxin exposure in laboratory settings include degeneration of skeletal and cardiac muscles, as well as potential absorption through the skin .

Dosage Effects in Animal Models

The effects of cicutoxin vary with different dosages in animal models. At low doses, cicutoxin can cause mild symptoms such as salivation and frequent urination . At higher doses, the compound can lead to severe symptoms such as seizures, respiratory failure, and death . The lethal dose (LD50) of cicutoxin in mice is approximately 9 mg/kg when administered intraperitoneally . Studies have also shown that phenytoin is less effective than phenobarbital in controlling cicutoxin-induced seizures in animal models .

Metabolic Pathways

Cicutoxin is involved in several metabolic pathways, primarily through its interaction with the GABA_A receptor . The compound’s noncompetitive antagonism of the receptor disrupts normal inhibitory signaling, leading to hyperactivity and seizures . Additionally, cicutoxin’s effects on voltage-gated potassium channels in T lymphocytes suggest that it may also influence immune cell metabolism .

Transport and Distribution

Cicutoxin is transported and distributed within cells and tissues through its interaction with specific receptors and ion channels . The compound’s binding to the GABA_A receptor and voltage-gated potassium channels allows it to exert its toxic effects on neurons and immune cells . Cicutoxin’s distribution within the body can lead to widespread symptoms, including seizures, respiratory failure, and muscle degeneration .

Subcellular Localization

The subcellular localization of cicutoxin is primarily within the central nervous system, where it interacts with the GABA_A receptor . The compound’s binding to this receptor prevents the normal inhibitory signaling mediated by GABA, leading to neuronal hyperactivity and seizures . Additionally, cicutoxin’s effects on voltage-gated potassium channels in T lymphocytes suggest that it may also localize to immune cells .

准备方法

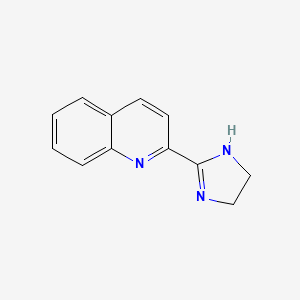

Synthetic Routes and Reaction Conditions: Classical synthetic approaches to highly unsaturated polyene/yne natural products like cicutoxin rely on iterative cross-coupling of linear fragments . An expeditious and unified approach involves domino cuprate addition/4π-electrocyclic ring opening of a stereodefined cyclobutene intermediate . This method allows for the detailed biological assessment of cicutoxin as an inhibitor of gamma-aminobutyric acid-induced chloride currents .

Industrial Production Methods: Industrial production of cicutoxin is not commonly practiced due to its high toxicity and the complexity of its synthesis. Most studies focus on isolating the compound from natural sources like water hemlock and water dropwort .

化学反应分析

Types of Reactions: Cicutoxin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize cicutoxin.

Reduction: Reducing agents such as lithium aluminum hydride can reduce cicutoxin.

Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols .

相似化合物的比较

Cicutoxin is structurally similar to oenanthotoxin, another toxic compound found in water dropwort . Both compounds belong to the C17-polyacetylenes chemical class and have similar neurotoxic effects . cicutoxin is unique in its specific binding affinity and antagonistic action on the gamma-aminobutyric acid receptor . Other similar compounds include virol A and virol C, which also exhibit potent neurotoxic effects and share structural similarities with cicutoxin .

属性

IUPAC Name |

(8E,10E,12E,14R)-heptadeca-8,10,12-trien-4,6-diyne-1,14-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22O2/c1-2-14-17(19)15-12-10-8-6-4-3-5-7-9-11-13-16-18/h4,6,8,10,12,15,17-19H,2,11,13-14,16H2,1H3/b6-4+,10-8+,15-12+/t17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQVNSJQTSOVRKZ-JNRDBWBESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C=CC=CC=CC#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](/C=C/C=C/C=C/C#CC#CCCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22O2 | |

| Record name | cicutoxin | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cicutoxin | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30896918 | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; Turns into yellow oily resin by air and light; [Merck Index] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

Soluble in alcohol, chloroform, ether, hot water, alkali hydroxides; practically insoluble in petroleum ether /(-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000003 [mmHg] | |

| Record name | Cicutoxin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4415 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Mechanism of Action |

... An unsaturated aliphatic alcohol that produces toxicity by central cholinergic stimulation., ... Cicutoxin (a C17-polyene), has been shown to be a potent blocker of potassium channels of T lymphocytes. A similar action on potassium channels of neurons could account for the central nervous system effects., ... Cicutoxin produced a dose-dependent [5 x 10(-6) to 7 x 10(-5) mol/l] and completely reversible block of K+ currents with an EC50 of 1.8 x 10(-5) mol/l. A maximum block of 71% was achieved with cicutoxin at a concentration of 7 x 10(-5) mol/l. ... At noncytotoxic concentrations [10(-7) to 5 x 10(-5) mol/l] cicutoxin reduced the 3H-thymidine incorporation dose-dependently. | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Prisms from ether + petroleum ether /(-)-form/; crystals from ether + petroleum ether /(+-)-form/ | |

CAS No. |

505-75-9 | |

| Record name | Cicutoxin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=505-75-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cicutoxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505759 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cicutoxin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30896918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CICUTOXIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F9YP2TYQ0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

54 °C /(-)-form/; 67 °C /(+-)-form/ | |

| Record name | CICUTOXIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3472 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Cicutoxin is a highly poisonous natural product found in plants of the genus Cicuta, commonly known as water hemlock. These plants are found in North America and Europe. [, ]

ANone: Cicutoxin acts as a non-competitive gamma-aminobutyric acid (GABA) antagonist in the central nervous system (CNS). [] It inhibits the binding of the noncompetitive GABA antagonist, [(3)H]EBOB, to GABA-gated Cl(-) channels of GABA receptors in rat brain cortex. [] This leads to persistent neuronal depolarization, resulting in seizures and other neurological symptoms. [, ]

ANone: Symptoms of Cicutoxin poisoning typically appear rapidly, often within 15 minutes of ingestion. [] The most common signs include excessive salivation, nervousness, tremors, muscular weakness, and violent convulsions. [] These convulsions can be interspersed with periods of relaxation, ultimately culminating in a paralytic seizure leading to anoxia and death. []

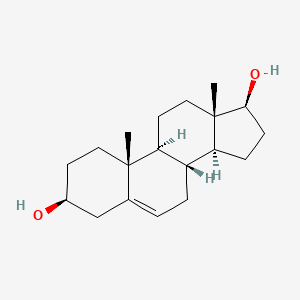

ANone: Cicutoxin is a C17-polyacetylene compound containing a long conjugated pi-bond system, a terminal hydroxyl group, and an allylic hydroxyl group. [] Studies indicate that the length and geometry of this pi-bond conjugation and the specific positioning of the O-functional groups are crucial for its toxicity. [] Modifications to these structural features can significantly affect the compound's potency. []

ANone: Research suggests that the presence of two hydroxy groups separated by a rigid hydrocarbon chain of a certain length is essential for the prolongation of the action potential, a key factor in Cicutoxin's toxicity. [] The potency of various synthesized Cicutoxin derivatives in inhibiting GABA-gated Cl(-) channels correlates with their acute toxicity in mice. [] This further emphasizes the importance of the specific structural features of Cicutoxin for its activity. []

ANone: Yes, research has established the absolute stereochemistry of Cicutoxin and other related toxic polyacetylenic alcohols found in Cicuta virosa. [, ]

ANone: The molecular formula of Cicutoxin is C17H22O2, and its molecular weight is 258.35 g/mol.

ANone: Unfortunately, there is no known specific antidote for Cicutoxin poisoning. [] Treatment primarily focuses on supportive care, which includes managing seizures with anticonvulsants, maintaining airway patency through assisted ventilation, and addressing metabolic acidosis. [, ]

ANone: Analytical methods like gas chromatography play a crucial role in confirming Cicutoxin poisoning. [] They allow for the detection of Cicutoxin, Cicutol, and related compounds in samples such as plant material ingested by animals or collected from the environment. []

ANone: Yes, several synthetic approaches have successfully produced Cicutoxin. [, , ] One method involves a concise, triply convergent synthesis utilizing Sonogashira coupling reactions to construct the 17-carbon framework of the molecule. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-dichloro-N-[(1R,2S)-3-fluoro-1-hydroxy-1-(4-nitrophenyl)propan-2-yl]acetamide](/img/structure/B1197423.png)

![(5R,6R)-3-(2-acetamidoethenylsulfanyl)-6-ethyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B1197424.png)

![2-Pyridinecarboxylic acid [2-(2,3-dichloroanilino)-2-oxoethyl] ester](/img/structure/B1197432.png)

![2-[5-(4-butoxyphenyl)-2-tetrazolyl]-N-(2-furanylmethyl)acetamide](/img/structure/B1197433.png)

![2-(2-ethyl-6-methyl-3-oxo-1,4-benzoxazin-4-yl)-N-[(5-methyl-2-furanyl)methyl]-N-(3-pyridinylmethyl)acetamide](/img/structure/B1197434.png)